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molecular formula C10H13NO2 B8794641 Acetamide, N-(4-hydroxy-2,5-dimethylphenyl)- CAS No. 69477-71-0

Acetamide, N-(4-hydroxy-2,5-dimethylphenyl)-

Cat. No. B8794641
M. Wt: 179.22 g/mol
InChI Key: ZZGMQEZPGPGACB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07037909B2

Procedure details

To a suspension of 4-amino-2,5-dimethyl-phenol (6.85 g, 50 mmol) in 30 mL of water was added acetic anhydride (5.67 mL, 60 mmol). The mixture was vigorously stirred at 70° C. for 20 min and then cooled down to room temperature. The solid was collected by filtration and washed with water to give N-(4-hydroxy-2,5-dimethyl-phenyl)-acetamide as gray solid (8.1 g, 90%).
Quantity
6.85 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.67 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([OH:9])=[C:4]([CH3:10])[CH:3]=1.[C:11](OC(=O)C)(=[O:13])[CH3:12]>O>[OH:9][C:5]1[C:4]([CH3:10])=[CH:3][C:2]([NH:1][C:11](=[O:13])[CH3:12])=[C:7]([CH3:8])[CH:6]=1

Inputs

Step One
Name
Quantity
6.85 g
Type
reactant
Smiles
NC1=CC(=C(C=C1C)O)C
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5.67 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture was vigorously stirred at 70° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled down to room temperature
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
OC1=CC(=C(C=C1C)NC(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.1 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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